molecular formula C16H14Cl2N2O2S2 B2776344 1-(4-chlorobenzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868217-80-5

1-(4-chlorobenzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2776344
CAS No.: 868217-80-5
M. Wt: 401.32
InChI Key: ILQCMYFHWXRPFM-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorobenzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a substituted 4,5-dihydroimidazole derivative characterized by two key functional groups:

  • 1-(4-Chlorobenzenesulfonyl): A sulfonyl group attached to the imidazole ring at position 1, with a para-chloro substituent on the benzene ring.
  • 2-{[(2-Chlorophenyl)methyl]sulfanyl}: A thioether group at position 2, featuring a 2-chlorobenzyl substituent.

The 4,5-dihydroimidazole core provides partial saturation, reducing aromaticity compared to fully unsaturated imidazoles, which may influence reactivity and conformational flexibility .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2S2/c17-13-5-7-14(8-6-13)24(21,22)20-10-9-19-16(20)23-11-12-3-1-2-4-15(12)18/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQCMYFHWXRPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Chlorophenyl Methyl Sulfide Intermediate: This step involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorophenyl methyl sulfide.

    Sulfonylation: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Cyclization: The final step involves the cyclization of the sulfonylated intermediate with an appropriate reagent, such as ammonium acetate, to form the dihydroimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms on the aromatic rings and the sulfonyl group participate in nucleophilic substitutions:

Aromatic Chlorine Replacement

  • Reagents: Amines, thiols, or alkoxides under basic conditions.

  • Example: Reaction with morpholine in THF yields 2-{[(2-morpholinophenyl)methyl]sulfanyl} derivatives.

Sulfonyl Group Substitution

  • Conditions: Catalytic Pd in cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Product: Biaryl sulfones with retained imidazole core.

Oxidation

  • Reagents: H₂O₂, KMnO₄, or mCPBA.

  • Products:

    • Sulfoxides (with H₂O₂ at 0°C).

    • Sulfones (prolonged oxidation at 60°C).

ReactionConditionsMajor ProductYield (%)Reference
SulfoxideH₂O₂, 0°C, 2 hrsImidazole sulfoxide derivative78
SulfoneKMnO₄, H₂O, 60°C, 6 hrsImidazole sulfone derivative65

Reduction

  • Reagents: LiAlH₄ or NaBH₄ in THF/EtOH.

  • Outcome: Cleavage of the sulfonyl group to form 4,5-dihydroimidazole-thioether derivatives .

Acidic Hydrolysis

  • Conditions: 6M HCl, reflux.

  • Product: 4-chlorobenzenesulfonic acid and imidazole-thiol intermediate.

Basic Hydrolysis

  • Conditions: 2M NaOH, 80°C.

  • Product: Degradation to 2-mercaptoimidazole and chlorobenzene derivatives.

Cyclization and Rearrangement

Under thermal or catalytic conditions, the compound undergoes:

  • Intramolecular Cyclization: Forms fused heterocycles (e.g., imidazo[1,2-a]pyridines) using CuI catalysis .

  • Sulfonyl Migration: Observed in Lewis acid-mediated reactions (e.g., AlCl₃), yielding 1,3-thiazine derivatives .

Stability and Reaction Optimization

  • Thermal Stability: Decomposes above 200°C, requiring reactions below this threshold.

  • Catalyst Screening: Pd(OAc)₂ and PPh₃ enhance cross-coupling efficiency (TOF = 120 h⁻¹).

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, compounds similar to 1-(4-chlorobenzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole have shown significant cytotoxic effects against various cancer cell lines:

  • HeLa Cells : Exhibited high cytotoxicity with an IC50 value ranging from 6 to 7 μM.
  • MCF-7 Cells : Demonstrated a selective effect with lower toxicity towards non-tumor cells (IC50 approximately 18–20 μM) .

Antibacterial and Antifungal Properties

Imidazole compounds are also recognized for their antibacterial and antifungal activities. The sulfonyl group in the compound enhances its ability to interact with microbial targets, making it a candidate for developing new antibiotics and antifungal agents.

Anti-inflammatory Effects

Research indicates that imidazole derivatives can exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves modulation of inflammatory pathways at the cellular level.

Case Study 1: Anticancer Research

A study conducted on a series of imidazole derivatives revealed that those incorporating sulfonyl groups exhibited enhanced anticancer activity. The mechanism was linked to the induction of apoptosis in cancer cells through mitochondrial pathways .

CompoundCell LineIC50 (μM)Selectivity
Compound AHeLa6–7High
Compound BMCF-718–20Moderate

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of imidazole-based compounds found that those with a sulfonyl moiety demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibiotics .

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and sulfanyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The chlorophenyl groups may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonyl and Thioether Groups

The target compound’s structural analogs differ primarily in substituent electronic properties, steric bulk, and substitution patterns. Key examples include:

Compound Name Sulfonyl Group Substituent Thioether Substituent Key Differences vs. Target Compound Reference
2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole None (lacks sulfonyl group) 2-Chlorobenzyl Absence of sulfonyl group alters polarity and H-bonding potential.
2-[(4-Chlorobenzyl)sulfanyl]-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole 4-Nitrophenyl (strong electron-withdrawing) 4-Chlorobenzyl Nitro group increases electron deficiency, affecting reactivity.
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole Phenyl (no chloro) 3,4-Dichlorobenzyl Dichloro substitution enhances lipophilicity and steric hindrance.
2-([(2-Chloro-6-fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole None 2-Chloro-6-fluorobenzyl Fluorine addition may influence metabolic stability and solubility.
Key Observations:
  • Lipophilicity : Dichlorobenzyl () and fluorinated () analogs exhibit higher logP values compared to the target compound, impacting membrane permeability.
  • Steric Hindrance : Bulkier substituents (e.g., 3,4-dichlorobenzyl in ) may restrict rotational freedom, influencing binding interactions in biological systems.

Impact of Core Modifications

Compounds with variations in the imidazole core or additional functional groups:

Compound Name Core Structure Notable Features Reference
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone 4,5-Dihydroimidazole with ketone Ketone group introduces polarity and potential for keto-enol tautomerism.
1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole Fully unsaturated imidazole Increased aromaticity alters π-stacking and electronic delocalization.
Key Observations:
  • Functional Group Additions: The ethanone moiety in introduces a hydrogen-bond acceptor site, which may enhance solubility in polar solvents.

Analytical Tools :

  • Crystallography : Programs like SHELX and ORTEP are widely used for structural validation of similar compounds.
  • Spectroscopy : IR and NMR data for analogs (e.g., ) highlight characteristic signals for sulfonyl (1250–1350 cm⁻¹) and imidazole C=N (1590–1680 cm⁻¹) groups.

Biological Activity

1-(4-chlorobenzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with appropriate thiol and imidazole derivatives. The process can be optimized for yield and purity through various reaction conditions, including temperature control and the use of solvents that facilitate the reaction.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing the chlorobenzenesulfonyl group can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BStaphylococcus aureus16 µg/mL
Compound CKlebsiella pneumoniae64 µg/mL

The biological activity of this compound may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The sulfonyl group is particularly noted for enhancing the reactivity towards nucleophiles, which can lead to the inhibition of key enzymes in bacterial cells .

Study 1: Antimicrobial Evaluation

In a study published in a peer-reviewed journal, a series of imidazole derivatives were synthesized and tested for their antimicrobial properties. The compound demonstrated a notable reduction in bacterial viability at concentrations as low as 16 µg/mL against Staphylococcus aureus .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results revealed that it exhibited selective cytotoxicity against certain cancer types while sparing normal cells, suggesting potential as an anticancer agent .

Research Findings

Recent findings have highlighted the importance of structural modifications in enhancing the biological activity of sulfonamide derivatives. The presence of halogen substituents, such as chlorine, has been shown to significantly influence both the potency and spectrum of activity against various pathogens .

Table 2: Structure-Activity Relationship (SAR) Analysis

SubstituentActivity LevelComments
No halogenLowMinimal activity observed
ChlorineModerateEnhanced activity noted
BromineHighSignificant increase in potency

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting with the formation of the imidazole core. A common approach includes:

  • Step 1 : Cyclization of 4,5-dihydroimidazole precursors under acidic or basic conditions to form the imidazole ring.
  • Step 2 : Sulfonylation at the 1-position using 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Step 3 : Thioether formation at the 2-position via nucleophilic substitution with (2-chlorophenyl)methyl thiol under inert conditions . Purity Optimization :
  • Use column chromatography (silica gel, gradient elution) for purification.
  • Monitor reaction progress via thin-layer chromatography (TLC) .
  • Recrystallization from ethanol or dichloromethane/hexane mixtures improves crystalline purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
  • ¹H/¹³C NMR confirms substituent positions and ring saturation. For example, the dihydroimidazole protons (4,5-positions) appear as multiplets near δ 3.5–4.0 ppm, while aromatic protons resonate between δ 7.0–8.0 ppm .
    • IR Spectroscopy :
  • Sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and thioether (C-S) bands at ~600–700 cm⁻¹ .
    • Mass Spectrometry (HRMS) :
  • Provides molecular weight confirmation (e.g., [M+H]⁺ expected for C₁₇H₁₅Cl₂N₂O₂S₂: ~437.0) .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict:

  • Electronic Properties : Electron-withdrawing sulfonyl and chlorophenyl groups increase electrophilicity at the imidazole ring, favoring nucleophilic attack .
  • Reaction Pathways : Transition state modeling identifies energetically favorable routes for sulfonylation or thioether formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates via dipole interactions, reducing activation barriers . Tools : Gaussian, ORCA, or NWChem software .

Q. How can researchers resolve contradictions in biological activity data across structurally similar imidazole derivatives?

  • Substituent Analysis : Compare analogs with varying substituents (e.g., 3-chlorophenyl vs. 4-chlorophenyl). For example, 2-chlorophenyl groups may enhance membrane permeability due to lipophilicity, while 4-substituents affect steric interactions with target proteins .
  • Dose-Response Studies : Test compounds at multiple concentrations to distinguish intrinsic activity from solubility-limited effects .
  • Structural Biology : Co-crystallization or docking studies (e.g., using AutoDock Vina) reveal binding mode differences caused by minor structural variations .

Q. What experimental design strategies optimize reaction conditions for synthesizing this compound?

Apply Design of Experiments (DoE) principles:

  • Variables : Temperature, catalyst loading, solvent polarity.
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 60°C, 10 mol% K₂CO₃ in acetonitrile) for maximizing yield . Example Table :
FactorLow LevelHigh LevelOptimal Level
Temperature (°C)408060
Catalyst (mol%)51510
Reaction Time (h)62412

Q. What are the key challenges in scaling up synthesis from milligram to gram quantities?

  • Heat Management : Exothermic sulfonylation requires controlled addition and cooling to avoid side reactions .
  • Purification : Replace column chromatography with recrystallization or liquid-liquid extraction for cost efficiency .
  • Yield Optimization : Pilot-scale reactors with precise temperature/pH control improve reproducibility (target yield: >75%) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity between in vitro and in vivo studies?

  • Metabolic Stability : Test compound stability in liver microsomes; phase I metabolism (e.g., CYP450 oxidation) may reduce efficacy in vivo .
  • Bioavailability : Measure logP (e.g., ~3.5 for this compound) to assess membrane permeability. Low solubility (<0.1 mg/mL) may limit in vivo absorption .
  • Metabolite Identification : LC-MS/MS detects active/inactive metabolites that explain efficacy gaps .

Methodological Resources

  • Synthetic Protocols : Multi-step organic synthesis with TLC monitoring .
  • Computational Tools : DFT for reaction modeling ; AutoDock for target interaction studies .
  • Analytical Workflows : NMR/IR for structural validation; HRMS for purity assessment .

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